molecular formula C40H50O4 B12009388 [12-acetyloxy-17-[(2E)-5,5-diphenylpenta-2,4-dien-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate CAS No. 82426-77-5

[12-acetyloxy-17-[(2E)-5,5-diphenylpenta-2,4-dien-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate

Cat. No.: B12009388
CAS No.: 82426-77-5
M. Wt: 594.8 g/mol
InChI Key: MXSSSAFMPHSRQJ-WGOQTCKBSA-N
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Description

[12-acetyloxy-17-[(2E)-5,5-diphenylpenta-2,4-dien-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate is a complex organic compound that belongs to the class of steroids This compound is characterized by its intricate structure, which includes multiple rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [12-acetyloxy-17-[(2E)-5,5-diphenylpenta-2,4-dien-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate typically involves multiple steps, starting from simpler steroid precursors. The key steps include:

    Formation of the core steroid structure: This is usually achieved through a series of cyclization reactions.

    Introduction of the acetyloxy group: This step involves the acetylation of a hydroxyl group using acetic anhydride in the presence of a catalyst such as pyridine.

    Addition of the diphenylpenta-2,4-dien-2-yl group: This is typically done through a Friedel-Crafts alkylation reaction, using an appropriate alkylating agent and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

[12-acetyloxy-17-[(2E)-5,5-diphenylpenta-2,4-dien-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form ketones or carboxylic acids, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert ketones or aldehydes within the molecule to alcohols.

    Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂R) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of complex steroids in various chemical reactions.

Biology

In biological research, this compound is investigated for its potential biological activities, including its interactions with biological macromolecules such as proteins and nucleic acids.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It may have activity as an anti-inflammatory agent, hormone analog, or other pharmacological effects.

Industry

In industrial applications, this compound can be used as a precursor for the synthesis of other complex molecules, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of [12-acetyloxy-17-[(2E)-5,5-diphenylpenta-2,4-dien-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • [12-hydroxy-17-[(2E)-5,5-diphenylpenta-2,4-dien-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
  • [12-acetyloxy-17-[(2E)-5,5-diphenylpenta-2,4-dien-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] propionate

Uniqueness

The uniqueness of [12-acetyloxy-17-[(2E)-5,5-diphenylpenta-2,4-dien-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate lies in its specific structural features, such as the acetyloxy group and the diphenylpenta-2,4-dien-2-yl moiety. These features confer unique chemical properties and potential biological activities that distinguish it from similar compounds.

Properties

CAS No.

82426-77-5

Molecular Formula

C40H50O4

Molecular Weight

594.8 g/mol

IUPAC Name

[12-acetyloxy-17-[(2E)-5,5-diphenylpenta-2,4-dien-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate

InChI

InChI=1S/C40H50O4/c1-26(16-18-33(29-12-8-6-9-13-29)30-14-10-7-11-15-30)35-20-21-36-34-19-17-31-24-32(43-27(2)41)22-23-39(31,4)37(34)25-38(40(35,36)5)44-28(3)42/h6-16,18,31-32,34-38H,17,19-25H2,1-5H3/b26-16+

InChI Key

MXSSSAFMPHSRQJ-WGOQTCKBSA-N

Isomeric SMILES

C/C(=C\C=C(C1=CC=CC=C1)C2=CC=CC=C2)/C3CCC4C3(C(CC5C4CCC6C5(CCC(C6)OC(=O)C)C)OC(=O)C)C

Canonical SMILES

CC(=CC=C(C1=CC=CC=C1)C2=CC=CC=C2)C3CCC4C3(C(CC5C4CCC6C5(CCC(C6)OC(=O)C)C)OC(=O)C)C

Origin of Product

United States

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